molecular formula C17H22N4O2 B14412223 N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea CAS No. 87653-23-4

N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea

Cat. No.: B14412223
CAS No.: 87653-23-4
M. Wt: 314.4 g/mol
InChI Key: RVILZTALTVWVLA-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves the reaction of ethylamine with a suitable pyridazinone derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The phenyl group and the butyl chain can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a hydroxylated derivative.

Scientific Research Applications

N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can be compared with other similar compounds, such as:

    N-Phenylpyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the ring.

    N-Butylpyridazinone derivatives: These compounds have a butyl chain similar to N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea but may have different functional groups attached to the ring.

The uniqueness of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

87653-23-4

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-ethyl-3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]urea

InChI

InChI=1S/C17H22N4O2/c1-2-18-17(23)19-12-6-7-13-21-16(22)11-10-15(20-21)14-8-4-3-5-9-14/h3-5,8-11H,2,6-7,12-13H2,1H3,(H2,18,19,23)

InChI Key

RVILZTALTVWVLA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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